1-(2,4-DICHLOROBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE
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Overview
Description
1-(2,4-DICHLOROBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a methyl group, and a phenyl group attached to a tetrahydroquinoline backbone.
Preparation Methods
The synthesis of 1-(2,4-DICHLOROBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Friedel-Crafts acylation of 2,4-dichlorobenzoyl chloride with an appropriate amine, followed by cyclization and further functionalization to introduce the methyl and phenyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
1-(2,4-DICHLOROBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-DICHLOROBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2,4-DICHLOROBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoyl group but lacks the tetrahydroquinoline backbone.
2,4-Dichlorobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
4-Benzoyl-1-dichlorobenzoylthiosemicarbazides: Similar in structure but with different functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c1-15-13-21(26-17-7-3-2-4-8-17)19-9-5-6-10-22(19)27(15)23(28)18-12-11-16(24)14-20(18)25/h2-12,14-15,21,26H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDBKIJTUTZFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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